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Compound of Interest

Compound Name: Elisidepsin

Cat. No.: B10832538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer drug Elisidepsin
(PM02734, Irvalec®) with other chemotherapeutic agents, focusing on cross-resistance and

combination therapy studies. The data presented is compiled from key preclinical studies to

inform further research and development.

Executive Summary
Elisidepsin, a synthetic marine-derived cyclic peptide, has demonstrated broad cytotoxic

effects across a range of cancer cell lines.[1][2] Its mechanism of action is linked to the

expression of the ErbB3 receptor and the induction of rapid oncolytic cell death.[1][2] Sensitivity

to Elisidepsin is notably higher in cancer cells with an epithelial phenotype, characterized by

high E-cadherin and low vimentin expression.[1][2] Conversely, activating mutations in the

KRAS gene are associated with resistance.[1][2]

Studies on acquired resistance have shown that cancer cells that become resistant to

Elisidepsin exhibit decreased ErbB3 expression and increased Bcl2.[1][2] Interestingly, these

Elisidepsin-resistant cells show increased sensitivity to certain ErbB1 inhibitors, suggesting a

potential strategy to overcome resistance.[1][2]

Combination studies are promising, with Elisidepsin showing synergistic or additive effects

when combined with various standard chemotherapeutic agents and targeted therapies. This
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suggests its potential utility in combination regimens to enhance efficacy and overcome

resistance.

Comparative Efficacy of Elisidepsin: Single Agent
Studies
The cytotoxic activity of Elisidepsin has been evaluated across a panel of human cancer cell

lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of exposure are

summarized in the table below. Cell lines are categorized as highly sensitive (IC50 < 2 µM) or

having low sensitivity (IC50 > 2 µM), based on clinically achievable plasma concentrations.[1]
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Cell Line
Cancer
Type

IC50 (µM) Sensitivity
KRAS/BRA
F Status

Reference

Highly

Sensitive

SKBR3 Breast 0.5 High WT/WT [2]

BT474 Breast 0.8 High WT/WT [2]

A431
Head and

Neck
0.4 High WT/WT [2]

NCIH460 Lung 1.1 High Mut/WT [2]

A549 Lung 1.8 High Mut/WT [2]

Capan1 Pancreas 1.2 High Mut/WT [2]

DU145 Prostate 3.1 Low WT/WT [2]

PC3 Prostate 0.6 High WT/WT [2]

Colo205-S Colon 0.9 High WT/WT [2]

HT29 Colon 1.5 High WT/Mut [2]

Low

Sensitivity

MDAMB231 Breast 8.8 Low Mut/Mut [2]

NCIH226 Lung 3.6 Low WT/WT [2]

HOP62 Lung 4.5 Low Mut/WT [2]

MiaPaca2 Pancreas 5.3 Low Mut/WT [2]

Panc1 Pancreas 6.2 Low Mut/WT [2]

HCT116 Colon 4.8 Low Mut/WT [2]

Colo205-R Colon 7.2 Low WT/WT [2]

Cross-Resistance and Acquired Resistance Studies
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A key aspect of evaluating a new anticancer agent is its activity profile in tumors that have

developed resistance to standard therapies.

Acquired Resistance to Elisidepsin
A prostate cancer cell line with acquired resistance to Elisidepsin, designated DU-PM, was

developed by exposing the parental DU145 cell line to increasing concentrations of the drug.[1]

The DU-PM cell line demonstrated an IC50 for Elisidepsin of 13 µM, making it over four times

more resistant than the parental line.[1]

Interestingly, the development of resistance to Elisidepsin was accompanied by a change in

sensitivity to other targeted agents. The DU-PM cells showed a higher sensitivity to the ErbB1

inhibitors erlotinib and lapatinib compared to the parental DU145 cells.[1] This suggests a

potential sequential therapeutic strategy where an ErbB1 inhibitor could be effective after the

development of Elisidepsin resistance.

Cell Line
IC50
Elisidepsin
(µM)

IC50
Erlotinib
(µM)

IC50
Lapatinib
(µM)

IC50
Gefitinib
(µM)

Reference

DU145

(Parental)
3.1 >10 >10 >10 [1]

DU-PM

(Resistant)
13.0 4.2 3.8 >10 [1]

Performance in Other Drug-Resistant Models
While direct studies on various pre-existing drug-resistant cell lines are limited, the parent

compound of Elisidepsin, Kahalalide F, has shown activity against cell lines with solid

multidrug resistance, including those resistant to topoisomerase II inhibitors.[3] Furthermore, a

study by Teixido et al. demonstrated that two Elisidepsin-resistant cell lines, MDA-MB-231 and

HOP62, still showed a synergistic effect when Elisidepsin was combined with cisplatin and

paclitaxel, respectively. This indicates that even in the context of intrinsic resistance to

Elisidepsin, it can still enhance the efficacy of other chemotherapeutic agents.

Combination Therapy Studies
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Elisidepsin has been evaluated in combination with several standard-of-care anticancer drugs.

The nature of the interaction (synergistic, additive, or antagonistic) is crucial for designing

effective combination regimens.

Combination with Chemotherapy
In colon (Colo205) and prostate (DU145) cancer cell lines, Elisidepsin was tested in

combination with 5-fluorouracil (5-FU), oxaliplatin, cisplatin, and gemcitabine.[1] The

interactions were predominantly additive, with some instances of synergy.[1] A notable finding

was the sequence-dependent activity for 5-FU and oxaliplatin, where the combination was

more effective when the chemotherapy was administered before Elisidepsin.[1]

The study by Teixido et al. showed synergistic effects in all tested cell lines when Elisidepsin
was combined with cisplatin, paclitaxel, and gemcitabine. The Combination Index (CI) was

used to quantify these interactions, with a CI < 1 indicating synergy.

Summary of Combination Effects (CI values) with Chemotherapy
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Cell Line
Cancer
Type

Combinatio
n with
Cisplatin
(CI)

Combinatio
n with
Paclitaxel
(CI)

Combinatio
n with
Gemcitabin
e (CI)

Reference

MDA-MB-435 Breast
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

MDA-MB-231 Breast
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

MCF7 Breast
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

HOP62 Lung
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

DV90 Lung
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

A549 Lung
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

DLD1 Colon
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

HT29 Colon
Synergistic

(<1)

Synergistic

(<1)

Synergistic

(<1)
[4]

Combination with Targeted Therapy
The combination of Elisidepsin with the ErbB1/ErbB2 inhibitor lapatinib also resulted in

synergistic effects.[1] As mentioned earlier, cells with acquired resistance to Elisidepsin
become more sensitive to ErbB1 inhibitors like erlotinib and lapatinib.[1]

Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of Elisidepsin, both alone and in combination, were primarily determined

using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 3,000 to 10,000

cells per well and allowed to attach overnight.

Drug Exposure: Cells were treated with a range of concentrations of Elisidepsin and/or

other anticancer drugs for 72 hours.

MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) was

added to each well, and the plates were incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium was removed, and the formazan crystals were

dissolved in dimethyl sulfoxide (DMSO).

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

IC50 Calculation: The IC50 values were calculated as the drug concentration that caused a

50% reduction in cell viability compared to untreated control cells.

Combination Studies Protocol
For combination studies, various schedules of drug administration were tested:

Elisidepsin for 24 hours, followed by the second drug for 24 hours.

The second drug for 24 hours, followed by Elisidepsin for 24 hours.

Simultaneous exposure to both drugs for 24 hours.

The interaction between the drugs was quantified by calculating the Combination Index (CI),

where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates

antagonism.

Visualizing Mechanisms and Workflows
Elisidepsin's Proposed Mechanism and Resistance
Pathway
The following diagram illustrates the proposed signaling pathway influenced by Elisidepsin
and the alterations observed in resistant cells. Elisidepsin's activity is correlated with high
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ErbB3 expression. In resistant cells, ErbB3 expression is decreased, but this leads to a

compensatory increase in sensitivity to ErbB1 inhibitors.

Elisidepsin Sensitive Cell

Acquired Elisidepsin Resistance

High ErbB3 Expression

Oncotic Cell Death

Leads to

Low ErbB3 Expression

Resistance Development

Elisidepsin

Targets

Increased Sensitivity to
ErbB1 Inhibitors

Crosstalk leads to

Elisidepsin Resistance

Increased Bcl2

Click to download full resolution via product page

Caption: Elisidepsin mechanism in sensitive vs. resistant cells.

Experimental Workflow for Combination Therapy
Analysis
This diagram outlines the typical workflow used in the studies to assess the combined effect of

Elisidepsin with other anticancer agents.
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Seed Cancer Cells
in 96-well plates

Treat with
Elisidepsin (Drug A)

Treat with
Other Anticancer Drug (B)

Treat with
Combination (A+B)
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Specified Duration

Perform
MTT Assay

Measure Absorbance
(570 nm)

Calculate IC50 and
Combination Index (CI)

Click to download full resolution via product page

Caption: Workflow for evaluating drug combination effects.

Conclusion
Elisidepsin demonstrates significant single-agent cytotoxicity in a variety of cancer cell lines,

particularly those with an epithelial phenotype and high ErbB3 expression. While acquired

resistance can develop, it may also sensitize cells to other targeted therapies, such as ErbB1

inhibitors, opening avenues for sequential treatment strategies. The consistent synergistic or

additive effects of Elisidepsin when combined with standard chemotherapies like cisplatin,
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paclitaxel, and 5-FU highlight its potential to be a valuable component of combination

regimens. Further studies are warranted to explore the full spectrum of cross-resistance and to

optimize combination strategies for clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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